molecular formula C15H21N3O B7460345 N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

Cat. No. B7460345
M. Wt: 259.35 g/mol
InChI Key: LEDRJKMQSUROKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EIPA and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine involves the inhibition of the Na+/H+ exchanger, which is a membrane protein that regulates intracellular pH. By inhibiting this protein, EIPA can affect various cellular processes, including cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine depend on the specific application and concentration used. In cancer research, EIPA has been shown to inhibit cell proliferation and induce apoptosis. In cardiovascular disease, EIPA has been shown to prevent cardiac hypertrophy and improve cardiac function. In neuroscience, EIPA has been shown to have neuroprotective effects and enhance neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine in lab experiments is its specificity for the Na+/H+ exchanger, which allows for targeted inhibition of this protein. However, one limitation is that EIPA can affect other cellular processes, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine. One potential direction is to study the effects of EIPA on other diseases, such as diabetes and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of the Na+/H+ exchanger. Additionally, research could focus on the development of EIPA-based therapies for cancer, cardiovascular disease, and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine involves the reaction of 3-ethoxybenzyl chloride with imidazole in the presence of a base. The resulting product is then treated with 3-aminopropylamine to obtain the final compound.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine has been studied for its potential therapeutic applications in various fields of science, including cancer research, cardiovascular disease, and neuroscience. In cancer research, EIPA has been shown to inhibit the growth and metastasis of cancer cells by targeting the Na+/H+ exchanger. In cardiovascular disease, EIPA has been studied for its potential to prevent cardiac hypertrophy and heart failure. In neuroscience, EIPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-19-15-6-3-5-14(11-15)12-16-7-4-9-18-10-8-17-13-18/h3,5-6,8,10-11,13,16H,2,4,7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDRJKMQSUROKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

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